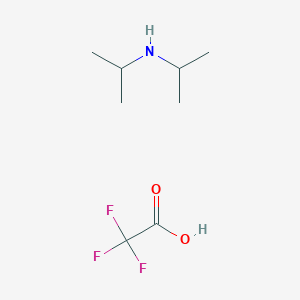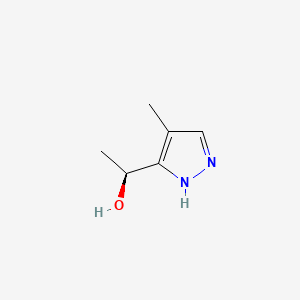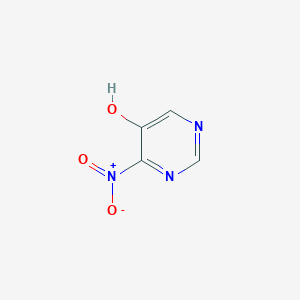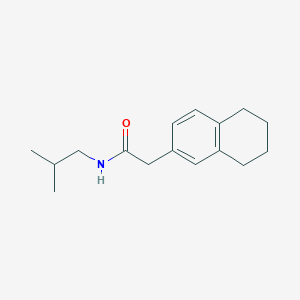![molecular formula C40H49N2P B14903568 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural properties. This compound features a phosphanyl group, a dimethylamino group, and multiple phenyl rings, making it a versatile ligand in various chemical reactions, particularly in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline typically involves multiple steps:
Formation of the Biphenyl Core: The initial step involves the formation of the biphenyl core through a Suzuki coupling reaction between a bromobiphenyl and a boronic acid derivative.
Introduction of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with a suitable phosphine precursor.
Addition of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the phenyl rings or the dimethylamino group, leading to various reduced derivatives.
Substitution: The compound is prone to electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Phosphine oxides and hydroxylated derivatives.
Reduction: Reduced phenyl derivatives and secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with metal centers, facilitating various catalytic cycles. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 4-(Dimethylamino)phenyldiphenylphosphine
Uniqueness
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is unique due to the combination of its phosphanyl and dimethylamino groups, which provide distinct electronic and steric properties. This makes it particularly effective in catalytic applications where both high reactivity and selectivity are required.
Properties
Molecular Formula |
C40H49N2P |
|---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C40H49N2P/c1-41(2)32-26-22-30(23-27-32)36-19-13-20-37(31-24-28-33(29-25-31)42(3)4)40(36)38-18-11-12-21-39(38)43(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-29,34-35H,5-10,14-17H2,1-4H3 |
InChI Key |
WFIBJKSIYOTMAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


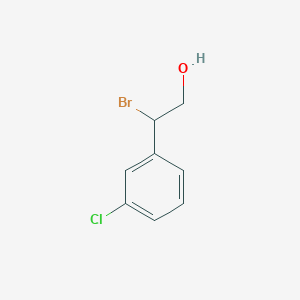
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
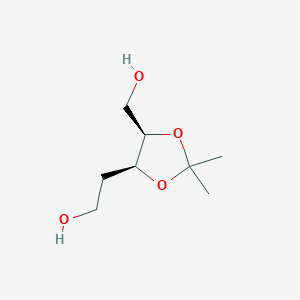
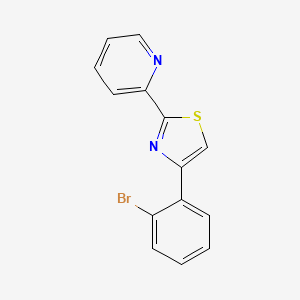
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
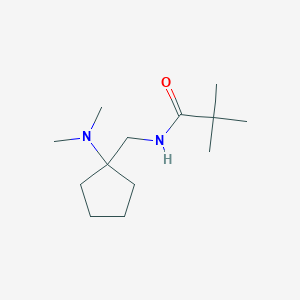
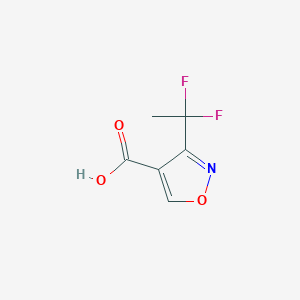

![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
